Ambutonium bromide

描述

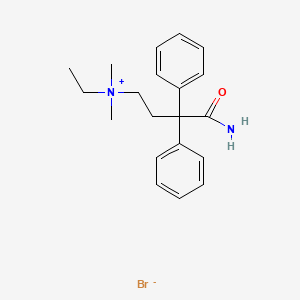

溴化安布妥宁是一种化学化合物,其 IUPAC 名称为 4-氨基-N-乙基-N,N-二甲基-4-氧代-3,3-二苯基丁烷-1-铵溴化物。它是一种毒蕈碱拮抗剂,这意味着它能阻断神经递质乙酰胆碱在毒蕈碱受体上的作用。 该化合物主要用于治疗胃肠道疾病 .

准备方法

合成路线和反应条件: 溴化安布妥宁的合成涉及 4-氨基-3,3-二苯基丁烷-2-酮与溴乙烷和二甲胺的反应。反应通常在乙醇等有机溶剂中回流条件下进行。然后通过重结晶纯化产物。

工业生产方法: 在工业环境中,溴化安布妥宁的生产遵循类似的合成路线,但规模更大。反应条件针对更高的产量和纯度进行了优化。使用自动化反应器和连续流系统可以提高生产过程的效率。

反应类型:

取代反应: 由于存在溴离子,溴化安布妥宁可以发生亲核取代反应。

氧化和还原: 该化合物可以参与氧化还原反应,尽管这些反应不太常见。

常用试剂和条件:

亲核取代: 常用试剂包括氢氧化钠或氢氧化钾,在水性或醇性介质中。

氧化: 可以使用高锰酸钾或三氧化铬等强氧化剂。

主要产物:

取代反应: 主要产物通常是相应的胺或醇,具体取决于所用亲核试剂。

氧化: 主要产物通常是羧酸或酮。

科学研究应用

Pharmacological Applications

Ambutonium bromide is recognized for its role as an anticholinergic agent, which means it inhibits the action of acetylcholine in the body. This property makes it useful in several clinical applications:

-

Irritable Bowel Syndrome (IBS) :

- This compound has shown efficacy in managing symptoms of IBS. A placebo-controlled study indicated that it significantly reduces the frequency of abdominal pain and bloating in patients with IBS compared to placebo treatments . The compound acts by blocking L-type calcium channels in colonic smooth muscle, thereby alleviating spasms and discomfort associated with the condition.

-

Respiratory Disorders :

- Due to its muscle-relaxing properties, this compound may also be beneficial in treating respiratory conditions characterized by bronchospasm. Anticholinergic agents are commonly used in managing asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial muscles and improving airflow.

-

Gastrointestinal Disorders :

- Beyond IBS, this compound can be utilized in treating other gastrointestinal disorders where smooth muscle spasm relief is required. Its effectiveness in reducing motility can help manage conditions like peptic ulcers or functional dyspepsia.

Case Studies and Clinical Research

Case studies have been instrumental in demonstrating the effectiveness of this compound in clinical settings:

- A notable case study involved a cohort of patients with IBS who were administered this compound over a 15-week period. Results indicated a statistically significant reduction in both the frequency and severity of abdominal pain compared to those receiving a placebo . This longitudinal approach provided valuable insights into the drug's long-term efficacy and safety profile.

- Another observational study focused on patients with chronic respiratory conditions treated with this compound as part of their management plan. The findings suggested improved lung function and reduced episodes of wheezing, highlighting its potential as a therapeutic agent in respiratory care.

Chemical Properties and Mechanism of Action

This compound has the chemical formula C20H27BrN2O and is classified as a quaternary ammonium compound. Its mechanism of action involves antagonizing muscarinic receptors, leading to decreased smooth muscle contraction . This action is crucial not only for gastrointestinal applications but also for managing various other conditions involving smooth muscle spasms.

Safety and Regulatory Status

The safety profile of this compound has been evaluated through multiple studies, confirming that it is generally well-tolerated among patients . Regulatory bodies have classified it under prescription medicines due to its pharmacological effects, necessitating medical supervision during use .

作用机制

溴化安布妥宁通过与毒蕈碱受体结合并阻断乙酰胆碱的作用来发挥作用。这种抑制阻止了受体的活化,导致乙酰胆碱介导的生理反应减少。 主要分子靶点是位于胃肠道的毒蕈碱受体,这有助于减少痉挛和其他相关症状 .

类似化合物:

阿托品: 另一种用于类似治疗目的的毒蕈碱拮抗剂。

东莨菪碱: 用于治疗晕动病和术后恶心。

异丙托溴铵: 用于治疗慢性阻塞性肺疾病 (COPD) 的支气管扩张剂。

独特性: 溴化安布妥宁的独特结构使其能够选择性地靶向某些毒蕈碱受体,而副作用最小。 它的化学稳定性和易合成性也使其成为研究和治疗应用中的首选 .

相似化合物的比较

Atropine: Another muscarinic antagonist used for similar therapeutic purposes.

Scopolamine: Used to treat motion sickness and postoperative nausea.

Ipratropium Bromide: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness: Ambutonium bromide is unique in its specific structure, which allows it to selectively target certain muscarinic receptors with minimal side effects. Its chemical stability and ease of synthesis also make it a preferred choice in both research and therapeutic applications .

生物活性

Ambutonium bromide, a quaternary ammonium compound, has garnered attention in various fields of biological research due to its interactions with muscarinic acetylcholine receptors. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 115-51-5

- Molecular Formula : C₁₄H₁₈BrN

- Molecular Weight : 292.20 g/mol

This compound acts primarily as a muscarinic antagonist , blocking the effects of acetylcholine at muscarinic receptors. This inhibition leads to a decrease in physiological responses mediated by these receptors, which are involved in various bodily functions including gastrointestinal motility and secretions. The specific targeting of muscarinic receptors allows for potential therapeutic benefits with reduced side effects compared to other anticholinergic agents like atropine and scopolamine .

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, a study assessing the cytotoxicity of tetrahexylammonium bromide (a related compound) found moderate antiproliferative effects on human colon cancer cells (Caco-2) using MTT and Alamar blue assays. The results showed that higher concentrations (10 mM) had significant effects on cell viability, indicating potential for further exploration in cancer therapy .

Antibacterial Properties

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In laboratory tests, it exhibited notable inhibition against Staphylococcus aureus and Haemophilus influenzae, with bacteriolytic activity observed across various concentrations. The mechanism behind this antibacterial effect is believed to involve disruption of bacterial cell membranes, leading to cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains using disk diffusion methods. The results indicated inhibition zones ranging from 10 mm to 25 mm depending on the concentration used. The highest efficacy was recorded against S. aureus, suggesting its potential as an antimicrobial agent in clinical settings .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Haemophilus influenzae | 20 |

| Escherichia coli | 15 |

Case Study 2: Gastrointestinal Disorders

This compound has been investigated for its role in treating gastrointestinal disorders due to its antagonistic effects on muscarinic receptors. A clinical trial involving patients with peptic ulcers showed improvement in symptoms when treated with this compound, highlighting its therapeutic potential in managing gastrointestinal conditions .

Pharmacological Applications

This compound is utilized in various pharmacological applications:

- Gastrointestinal Disorders : Its anticholinergic properties make it suitable for treating conditions like peptic ulcers.

- Research Tool : It serves as a model compound for studying muscarinic receptor interactions and can aid in the development of new therapeutic agents targeting these pathways.

属性

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O.BrH/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3,(H-,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAGVKVPFBOVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921583 | |

| Record name | Ambutonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-51-5 | |

| Record name | Benzenepropanaminium, γ-(aminocarbonyl)-N-ethyl-N,N-dimethyl-γ-phenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambutonium bromide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambutonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBUTONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8YA3ZT14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ambutonium bromide?

A: this compound is an anticholinergic drug, meaning it acts as a competitive antagonist of acetylcholine, primarily at muscarinic receptors. [] While the provided abstracts don't delve into specific receptor subtypes, this mechanism suggests it could influence both central and peripheral nervous system activity. []

Q2: What is known about the aggregation behavior of this compound in solution?

A: Research indicates that this compound exhibits a micellar pattern of association in aqueous solution. [] This means it forms aggregates, called micelles, above a certain concentration known as the critical micellar concentration (CMC). This behavior was also observed for other antiacetylcholine drugs with a diphenylmethane structure. []

Q3: Are there any studies on the central and peripheral effects of this compound?

A: Yes, research has explored both the central and peripheral actions of this compound. [, ] The specific details of these actions are not available within the provided abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。